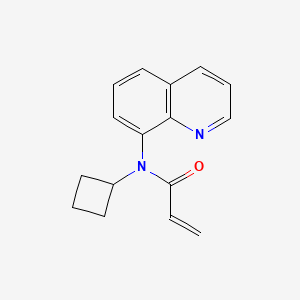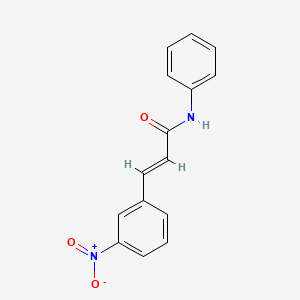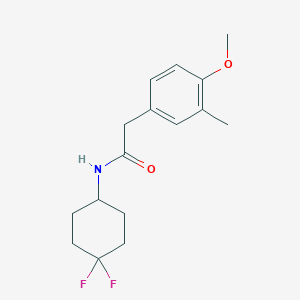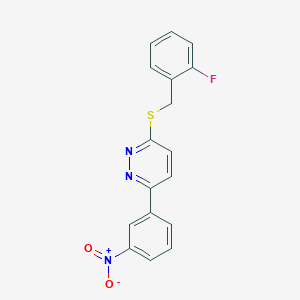
3-(4-chlorobenzyl)-N-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-chlorobenzyl)-N-cyclopentyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
- Antitubercular and Antibacterial Activities : A study on quinazolinone analogs revealed significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria. Furthermore, these compounds demonstrated noteworthy antitubercular activity against Mycobacterium tuberculosis H37Rv strain, with certain compounds showing promising efficacy (G. K. Rao & R. Subramaniam, 2015).
- Antibacterial Study of Fluoroquinolone-Based Compounds : Research into fluoroquinolone-based 4-thiazolidinones showcased their synthesis from lead molecules and subsequent evaluation for antibacterial and antifungal activities. This highlights the versatility of quinazolinone structures in developing new antimicrobial agents (N. Patel & S. D. Patel, 2010).
Synthesis and Characterization for Pharmacological Activities
- Heterocyclic Carboxamides as Antipsychotic Agents : A study focusing on heterocyclic analogues of 1192U90, including quinazoline derivatives, explored their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine and serotonin receptors, showing significant in vivo activities and suggesting their role in psychiatric disorder treatment (M. H. Norman et al., 1996).
- Synthesis of Pyrazoles and Triazoles Bearing a Quinazoline Moiety : The synthesis of new compounds involving the quinazoline moiety and their evaluation for analgesic activity further illustrates the compound's role in developing new therapeutic agents. This research underlines the compound's potential in pain management strategies (H. Saad et al., 2011).
Novel Synthetic Approaches and Biological Evaluations
- New Quinazolines as Antimicrobial Agents : The synthesis and characterization of new quinazolines, with a focus on their antimicrobial potential, demonstrate the broad applicability of such compounds in addressing infectious diseases. These studies confirm the importance of structural modifications to enhance biological activity (N. Desai et al., 2007).
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-cyclopentyl-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c22-15-8-5-13(6-9-15)12-25-20(27)17-10-7-14(11-18(17)24-21(25)28)19(26)23-16-3-1-2-4-16/h5-11,16H,1-4,12H2,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTDGTDGFGQSES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(benzo[d]thiazole-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2680727.png)
![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2680728.png)
![3-methyl-4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2680729.png)
![7,7-Difluorospiro[3.5]nonan-2-amine;hydrochloride](/img/structure/B2680732.png)



![N-(4-ethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2680742.png)


![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)
![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680746.png)
